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Compound of Interest

Compound Name: Spiroxatrine

Cat. No.: B1682170

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

Spiroxatrine, with the Chemical Abstracts Service (CAS) number 1054-88-2, is a potent and
selective antagonist of the serotonin 5-HT1A receptor and the a2C-adrenergic receptor.[1][2] Its
chemical name is 8-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]-1-phenyl-1,3,8-
triazaspiro[4.5]decan-4-one.[3] As a derivative of the neuroleptic drug spiperone, Spiroxatrine
has been a valuable tool in pharmacological research to delineate the roles of these specific
receptor subtypes in various physiological and pathological processes.[4][5]

Property Value Reference
CAS Number 1054-88-2

Molecular Formula C22H25N303

Molecular Weight 379.46 g/mol

8-[(2,3-dihydro-1,4-
benzodioxin-2-yl)methyl]-1-
phenyl-1,3,8-

triazaspiro[4.5]decan-4-one

IUPAC Name

Pharmacological Profile: Receptor Binding Affinities
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Spiroxatrine exhibits high affinity for the 5-HT1A receptor and the a2C-adrenergic receptor

subtype. The following table summarizes its binding affinities (Ki) for various receptors,

highlighting its selectivity profile. Lower Ki values indicate higher binding affinity.

Receptor Target Ki (nM) pKi Reference
5-HT1A 3.94 8.43

02A-Adrenergic 5-7.5

02B-Adrenergic 5-7.5

02C-Adrenergic 5-7.5

5-HT1B Inactive

5-HT1D Inactive

Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are crucial for determining the affinity of a compound for its

receptor. The following is a generalized protocol for a competitive binding assay to determine

the Ki of Spiroxatrine for the 5-HT1A receptor, based on standard methodologies.

Objective: To determine the binding affinity (Ki) of Spiroxatrine for the 5-HT1A receptor.

Materials:

 Membrane Preparation: Membranes from cells expressing the human 5-HT1A receptor (e.g.,
CHO or HEK?293 cells) or from brain tissue rich in these receptors (e.g., rat hippocampus).

o Radioligand: A tritiated 5-HT1A receptor agonist, such as [3H]8-OH-DPAT.

o Test Compound: Spiroxatrine hydrochloride.

» Non-specific Binding Control: A high concentration of a known 5-HT1A ligand (e.g., 10 uM

serotonin).
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Assay Buffer: 50 mM Tris-HCI, 5 mM MgCI2, 0.1 mM EDTA, pH 7.4.
Wash Buffer: Ice-cold 50 mM Tris-HCI, pH 7.4.
Filtration System: Glass fiber filters (e.g., Whatman GF/B or GF/C) and a cell harvester.

Scintillation Cocktail and Counter.

Procedure:

Membrane Preparation: Homogenize the cells or tissue in ice-cold lysis buffer. Centrifuge the
homogenate to pellet the membranes. Wash the membrane pellet with fresh buffer and
centrifuge again. Resuspend the final pellet in the assay buffer.

Assay Setup: In a 96-well plate, set up the following in triplicate:
o Total Binding: Membrane preparation, [3H]8-OH-DPAT, and assay buffer.

o Non-specific Binding: Membrane preparation, [3H]8-OH-DPAT, and a high concentration of
serotonin.

o Competitive Binding: Membrane preparation, [3H]8-OH-DPAT, and varying concentrations
of Spiroxatrine.

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient
time to reach equilibrium (typically 60-120 minutes).

Filtration: Rapidly terminate the incubation by filtering the contents of each well through the
glass fiber filters using the cell harvester. Wash the filters multiple times with ice-cold wash
buffer to remove unbound radioligand.

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the
radioactivity in a liquid scintillation counter.

Data Analysis:

o Calculate specific binding by subtracting the non-specific binding from the total binding.
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o Plot the percentage of specific binding against the logarithm of the Spiroxatrine
concentration to generate a dose-response curve.

o Determine the IC50 value (the concentration of Spiroxatrine that inhibits 50% of the

specific binding).

o Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L]
is the concentration of the radioligand and Kd is its dissociation constant.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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